An In-depth Technical Guide to the Synthesis of cis-3-Bromocyclooctene
An In-depth Technical Guide to the Synthesis of cis-3-Bromocyclooctene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cis-3-Bromocyclooctene, a valuable intermediate in organic synthesis. The document details the prevalent synthetic methodology, experimental protocols, and key analytical data, tailored for professionals in the fields of chemical research and drug development.
Introduction
cis-3-Bromocyclooctene, with the IUPAC name (Z)-3-bromocyclooctene, is a cycloalkene derivative featuring a bromine atom at the allylic position.[1] Its conformational flexibility and the presence of both an alkene and an alkyl bromide functional group make it a versatile building block for the synthesis of more complex molecules, including fragrance components and potentially biologically active compounds.[1] The synthesis of this compound is most commonly achieved through the allylic bromination of cis-cyclooctene.
Synthetic Methodology: Allylic Bromination
The primary route for the synthesis of cis-3-Bromocyclooctene is the allylic bromination of cis-cyclooctene. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond. The most effective and widely used reagent for this transformation is N-Bromosuccinimide (NBS).[2][3][4] The reaction proceeds via a free-radical chain mechanism, which is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV irradiation.[2][4]
The use of NBS is advantageous as it maintains a low concentration of bromine (Br₂) in the reaction mixture. This is crucial to prevent the competing electrophilic addition of bromine across the double bond, which would result in the formation of dibromocyclooctane.[5]
Reaction Mechanism
The allylic bromination with NBS follows a well-established radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[2][4][5]
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Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or more commonly, the decomposition of a radical initiator like AIBN, to generate a small number of radicals.[2]
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Propagation: A bromine radical abstracts an allylic hydrogen from cis-cyclooctene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[2][5] The newly formed HBr then reacts with NBS to generate a molecule of bromine (Br₂).[5] This in-situ generated bromine then reacts with the allylic radical to yield the desired cis-3-Bromocyclooctene and a new bromine radical, which continues the chain reaction.[2]
-
Termination: The reaction is terminated when two radicals combine to form a non-radical species.
Experimental Protocol
The following experimental procedure is adapted from the literature and provides a reliable method for the synthesis of cis-3-Bromocyclooctene.
Materials and Equipment:
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cis-Cyclooctene
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N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄)
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Diethyl ether (Et₂O)
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Magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
A mixture of 42.2 mL (0.32 mol) of cis-cyclooctene, 57.0 g (0.32 mol) of N-bromosuccinimide, and 0.5 g of azobisisobutyronitrile (AIBN) in 150 mL of carbon tetrachloride (CCl₄) is heated to reflux. The reaction progress can be monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and the succinimide (B58015) byproduct is filtered off. The filtrate is concentrated using a rotary evaporator. The residue is then purified by vacuum distillation.
Work-up and Purification:
The crude product is distilled under reduced pressure (1–2 mmHg) to yield pure cis-3-Bromocyclooctene as a colorless liquid.
Quantitative Data
| Parameter | Value | Reference(s) |
| Molecular Formula | C₈H₁₃Br | [1][6] |
| Molecular Weight | 189.09 g/mol | [1][6] |
| Yield | 75% | |
| Boiling Point | 67–68 °C at 1–2 mmHg |
Spectroscopic Data
| ¹H NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Description |
| 5.41 | Doublet of doublets (vinyl protons) |
| 3.89 | Multiplet (methine adjacent to Br) |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Description |
| 125.3 | C=C |
| 45.2 | C–Br |
| 28.1–32.4 | Methylene carbons |
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of cis-3-Bromocyclooctene.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Bromocyclooctene | C8H13Br | CID 549150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2004035017A1 - Cyclooct-(en-)yl derivatives for use as fragrances - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-Cyclooctene, 3-bromo- () for sale [vulcanchem.com]
- 6. 1-Cyclooctene, 3-bromo- | C8H13Br | CID 5365713 - PubChem [pubchem.ncbi.nlm.nih.gov]
